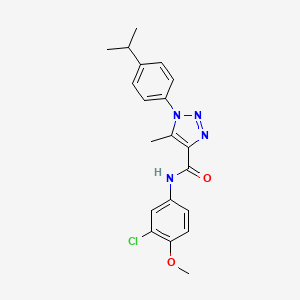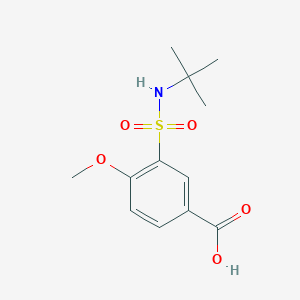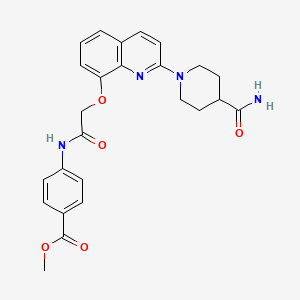![molecular formula C13H20N4O3S B2667814 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide CAS No. 893726-85-7](/img/structure/B2667814.png)
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide” is a chemical compound with the CAS Number: 893726-85-7 . It has a molecular weight of 312.39 . The IUPAC name for this compound is 2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetohydrazide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Drug Development
Research on derivatives of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide focuses on their potential as therapeutic agents for various diseases due to their bioactive properties. For instance, derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This has implications for the treatment of type 2 diabetes and Alzheimer's disease, with some compounds showing promising results in drug discovery and development processes (Abbasi et al., 2018). Similarly, novel piperazine-containing hydrazone derivatives synthesized for their anticholinesterase activities demonstrated significant inhibitory potency, suggesting potential utility in managing conditions related to cholinesterase enzymes (Kaya et al., 2016).
Antimicrobial and Antifungal Activity
Some studies have synthesized new derivatives to explore their antimicrobial and antifungal capabilities. For example, novel pyridine derivatives prepared from 2-amino-substituted benzothiazoles showed considerable antibacterial activity against various strains, highlighting their potential as antimicrobial agents (Patel & Agravat, 2009). Another research synthesized new benzothiazole hydrazide derivatives, investigating their antibacterial and antifungal properties. Although these specific derivatives did not exhibit significant activity, the approach underscores the ongoing search for effective antimicrobial agents using piperazine-based compounds (Al-Talib et al., 2016).
Molecular Docking and In Silico Studies
The bioactivity potential of this compound derivatives has also been supported by molecular docking studies, which help in understanding their interactions at the molecular level. This is crucial for drug design and development, as it enables researchers to predict how these compounds might interact with biological targets (Abbasi et al., 2018).
Safety and Hazards
The safety information available indicates that “2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWJLGDQJCJPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)



![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)

